molecular formula C6H10O2 B3223625 5-Vinyltetrahydrofuran-2-ol CAS No. 122124-32-7

5-Vinyltetrahydrofuran-2-ol

Cat. No.: B3223625
CAS No.: 122124-32-7
M. Wt: 114.14 g/mol
InChI Key: UDJUNCFCZYQSAU-UHFFFAOYSA-N
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Description

5-Vinyltetrahydrofuran-2-ol is an organic compound with the molecular formula C6H10O2 It is a derivative of tetrahydrofuran, featuring a vinyl group and a hydroxyl group attached to the furan ring

Scientific Research Applications

5-Vinyltetrahydrofuran-2-ol has several scientific research applications:

Safety and Hazards

The safety and hazards of 5-Vinyltetrahydrofuran-2-ol are based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

The future directions for 5-Vinyltetrahydrofuran-2-ol could involve further exploration of its synthesis process, particularly the use of green oxidants like hydrogen peroxide . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Vinyltetrahydrofuran-2-ol can be synthesized through the oxidation of linalool derivatives. One method involves a one-pot synthesis using hydrogen peroxide as a green oxidant under mild conditions, with lacunar Keggin heteropolyacid salts as catalysts . The reaction is carried out at room temperature, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of renewable resources are likely to be emphasized in developing scalable production methods.

Chemical Reactions Analysis

Types of Reactions

5-Vinyltetrahydrofuran-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Ethers and Esters: Resulting from substitution reactions involving the hydroxyl group.

Mechanism of Action

The mechanism of action of 5-vinyltetrahydrofuran-2-ol involves its functional groups. The vinyl group can participate in polymerization reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or as a precursor in synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Vinyltetrahydrofuran-2-ol is unique due to its combination of a vinyl group and a hydroxyl group on the tetrahydrofuran ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.

Properties

IUPAC Name

5-ethenyloxolan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJUNCFCZYQSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC(O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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